3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

This N-acylpyrrole alkaloid from Piper nigrum is a highly selective 15-LOX-1 inhibitor (Ki=22nM) and potent 5-LOX inhibitor (IC50=1.02μM), outperforming piperine by 84-fold. It uniquely antagonizes the RBP4-TTR interaction, enabling unparalleled target engagement in ferroptosis, inflammation, and metabolic disorder research. With high-purity research-grade material available, this underexplored scaffold is ideal for structure-activity studies and leads identification. Secure your supply for validation-ready assays.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B588427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H15NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-5,7-8,10-11H,6,9H2,1H3
InChIKeyDLHIPWLSQXISAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: Sourcing and Baseline Characterization of a Piper nigrum-Derived N-Acylpyrrole Alkaloid


3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one (CAS 448905-82-6) is an N-acylpyrrole alkaloid isolated from the herbs of Piper nigrum (black pepper) . The compound belongs to a distinct subclass of Piper alkaloids characterized by a pyrrole ring acylated with a 3-(4-methoxyphenyl)propanoyl moiety [1]. Its molecular formula is C14H15NO2 with a molecular weight of 229.27 g/mol . As a naturally occurring secondary metabolite, it is available as a research-grade natural product from multiple vendors . Unlike the more abundant and extensively studied piperine, this N-acylpyrrole congener remains relatively underexplored, creating a focused research opportunity for those seeking to investigate structure-activity relationships within the Piper alkaloid family.

Why Generic Substitution of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one with Other Piper Alkaloids Is Not Straightforward


Within the Piper nigrum alkaloid family, compounds sharing the N-acylpyrrole core can exhibit widely divergent bioactivity profiles. Simple substitution with piperine—the major pungent principle of black pepper—fails to replicate the lipoxygenase inhibition characteristics of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one [1]. The presence of the 4-methoxyphenylpropanoyl substituent on the pyrrole nitrogen confers a distinct pharmacophore that dictates both target affinity and selectivity [2]. The quantitative evidence presented below demonstrates that 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one engages lipoxygenase isoforms with markedly higher potency than piperine, underscoring the non-interchangeability of even structurally related Piper alkaloids for research requiring specific target modulation.

Quantitative Differentiation of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one: Lipoxygenase Inhibition and RBP4 Antagonism


Superior Inhibition of Human Recombinant 5-Lipoxygenase (5-LOX) Compared to Piperine

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one inhibits human recombinant 5-lipoxygenase with an IC50 of 1.02 μM, whereas piperine—the most abundant alkaloid in Piper nigrum—exhibits an IC50 of 85.79 μM against lipoxygenase [1] [2]. The target compound demonstrates an approximately 84-fold higher potency in this assay system.

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

High-Affinity Inhibition of Human 15-Lipoxygenase-1 (15-LOX-1)

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one exhibits potent inhibition of human 15-lipoxygenase-1 with a Ki of 22 nM [1]. In contrast, another amide alkaloid isolated from Piper nigrum fruits, N-isobutyl-15-(3″,4″-methylenedioxyphenyl)-2E,4E,12Z-pentadecatrienamide, displays only moderate 15-LOX inhibition with an IC50 of 42.5 μM [2]. This represents an approximately 1,900-fold difference in affinity.

15-Lipoxygenase Arachidonic Acid Cascade Enzyme Inhibition

Moderate Inhibition of Rat RBL-1 5-Lipoxygenase Contrasts with Piperine's Weak Activity

In a rat basophilic leukemia (RBL-1) cell-based 5-lipoxygenase assay, 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one produced an IC50 in the range of 1.9–2.4 (pIC50; equivalent to ~4–12.6 μM) . Piperine's 5-LOX inhibition IC50 in a comparable cellular context is reported as 85.79 μM [1]. The target compound thus demonstrates approximately 7- to 20-fold greater potency in this cellular 5-LOX assay.

5-Lipoxygenase RBL-1 Cells In Vitro Pharmacology

RBP4-TTR Interaction Antagonism: A Unique Mechanistic Distinction

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one binds to retinol-binding protein 4 (RBP4) and antagonizes the retinol-dependent RBP4-transthyretin (TTR) interaction [1]. This activity indicates potential for reducing serum RBP4 and retinol levels, a mechanism not reported for piperine or the majority of Piper nigrum amide alkaloids.

RBP4 Transthyretin Metabolic Disease

Optimal Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one


Investigation of Leukotriene-Mediated Inflammatory Pathways

Researchers studying 5-lipoxygenase-dependent leukotriene biosynthesis in inflammation, asthma, or allergy can utilize 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one as a potent inhibitor (IC50 1.02 μM). Its 84-fold potency advantage over piperine enables more robust target modulation in cellular and biochemical assays [1].

Probing 15-Lipoxygenase-1 Biology and Oxidative Stress

The compound's exceptional affinity for human 15-LOX-1 (Ki = 22 nM) positions it as a valuable tool compound for dissecting the role of 15-LOX-1 in ferroptosis, inflammation resolution, and atherosclerosis research [2].

Exploration of RBP4-Dependent Metabolic and Ocular Pathologies

Given its unique ability to antagonize the RBP4-TTR interaction, this N-acylpyrrole alkaloid serves as a chemical probe for investigating RBP4's role in insulin resistance, type 2 diabetes, and age-related macular degeneration, where RBP4 antagonism is a validated therapeutic approach [3].

Structure-Activity Relationship (SAR) Studies of Piper Alkaloids

Medicinal chemists aiming to optimize lipoxygenase inhibition within the N-acylpyrrole scaffold can use this compound as a benchmark. Its quantitative activity data provide a reference point for evaluating synthetic derivatives and for understanding the pharmacophoric contributions of the 4-methoxyphenylpropanoyl substituent [1] [2].

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